molecular formula C21H18Cl2N4O3 B11285660 N-(2,4-dichlorophenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

N-(2,4-dichlorophenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11285660
M. Wt: 445.3 g/mol
InChI Key: QRQSHBHWJREQMO-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines multiple functional groups, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functional Group Introduction: The hydroxy and methoxy groups are introduced through electrophilic aromatic substitution reactions, while the carboxamide group is typically added via amide coupling reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-(2,4-dichlorophenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
  • 2-chloro-7-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-10-methyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a versatile compound for various scientific applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in different fields, contributing to advancements in science and technology.

Properties

Molecular Formula

C21H18Cl2N4O3

Molecular Weight

445.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)-3-methyl-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H18Cl2N4O3/c1-11-19(12-3-6-14(30-2)7-4-12)26-27-17(10-18(28)25-20(11)27)21(29)24-16-8-5-13(22)9-15(16)23/h3-9,17H,10H2,1-2H3,(H,24,29)(H,25,28)

InChI Key

QRQSHBHWJREQMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)CC(N2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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